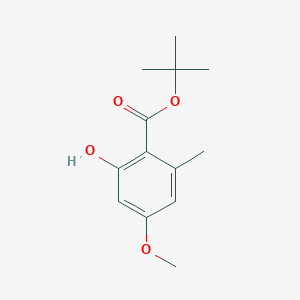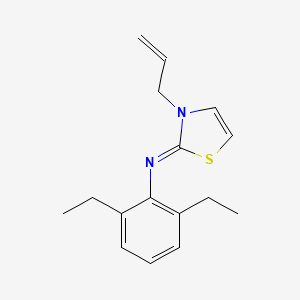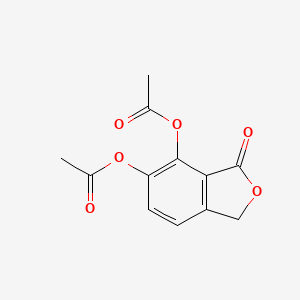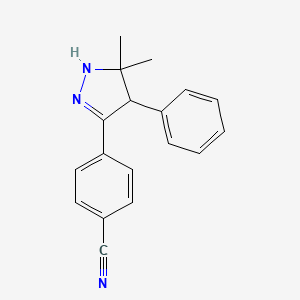
1,9-Phenanthroline, 1,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Phenanthroline, 1,9-dioxide is a heterocyclic organic compound with the molecular formula C12H8N2O2. It is a derivative of phenanthroline, where the nitrogen atoms are located at the 1 and 9 positions, and the compound is further oxidized to form dioxides. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research.
Preparation Methods
1,9-Phenanthroline, 1,9-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,9-phenanthroline using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the dioxide derivative. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,9-Phenanthroline, 1,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to 1,9-phenanthroline using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Complexation: this compound can form stable complexes with metal ions, which are useful in coordination chemistry.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,9-Phenanthroline, 1,9-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,9-Phenanthroline, 1,9-dioxide primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloenzymes, disrupt metal-dependent biological processes, and form stable complexes that can be used in various applications. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved often relate to metal ion homeostasis and enzyme activity.
Comparison with Similar Compounds
1,9-Phenanthroline, 1,9-dioxide can be compared with other similar compounds such as:
1,10-Phenanthroline: Another derivative of phenanthroline, but with nitrogen atoms at the 1 and 10 positions. It is widely used in coordination chemistry and has similar chelating properties.
2,2’-Bipyridine: A bidentate ligand with nitrogen atoms in a similar arrangement, used in coordination chemistry and catalysis.
Phenanthrene: The parent hydrocarbon structure without nitrogen atoms, used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific oxidation state and the position of the nitrogen atoms, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
61564-17-8 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1,9-dioxido-1,9-phenanthroline-1,9-diium |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-5-9-3-4-10-2-1-6-14(16)12(10)11(9)8-13/h1-8H |
InChI Key |
ABCGEHVYAKXHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C[N+](=C3)[O-])[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,6-Dimethyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577900.png)








